molecular formula C13H19NO2 B8513276 Tert-butyl 3-amino-2-phenylpropanoate

Tert-butyl 3-amino-2-phenylpropanoate

Cat. No. B8513276
M. Wt: 221.29 g/mol
InChI Key: LPAOHMKGUMWLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409892B2

Procedure details

Cyano-phenyl-acetic acid tert-butyl ester (4.52 g) was mixed with Raney nickel (5 mL, 50% water) in MeOH (100 mL) and stirred under hydrogen balloon at rt overnight. The mixture was then filtered through Celite and concentrated to give crude product (4.36 g). 1H NMR in CDCl3, δ in ppm: 7.4-7.2 (m, 5H), 3.54 (m, 1H), 3.3-2.9 (br, 2H), 1.41 (s, 9H).
Name
Cyano-phenyl-acetic acid tert-butyl ester
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[CH:7]([C:14]#[N:15])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2]>[Ni].CO>[C:1]([O:5][C:6](=[O:16])[CH:7]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH2:14][NH2:15])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Cyano-phenyl-acetic acid tert-butyl ester
Quantity
4.52 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(C1=CC=CC=C1)C#N)=O
Name
Quantity
5 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen balloon at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CN)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.